molecular formula C16H17N3O2S B2880266 N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide CAS No. 1103518-15-5

N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide

Cat. No. B2880266
CAS RN: 1103518-15-5
M. Wt: 315.39
InChI Key: ACRGUHBEJIFFCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indoline compounds, which are related to the compound , can be achieved through various methods. One such method involves the use of picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C (sp 2)-H bonds . This process is known for its high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .


Molecular Structure Analysis

The molecular structure of “N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide” is based on the indole structure, but the 2-3 bond is saturated . The compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Chemical Reactions Analysis

Indoline compounds, including “N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide”, can undergo various chemical reactions. For instance, palladium-catalyzed intramolecular amination of arenes using either Ce(SO4)2 as a one- or N-fluoro-2,4,6-trimethylpyridinium triflate as a two-electron oxidant tolerates a wide range of functional groups including acetyl, cyano, and nitro .

Scientific Research Applications

Fungicidal Activity

N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide: derivatives have been explored for their potential in agricultural fungicides . These compounds have shown efficacy against pathogens like cucumber downy mildew, with some derivatives outperforming commercial fungicides . The modification of natural products and active substructure splicing methods have been employed to enhance their fungicidal properties.

Organic Semiconductor Development

Thiophene derivatives play a crucial role in the advancement of organic semiconductors . They are integral in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The incorporation of the thiophene moiety into molecules can significantly improve electronic properties, making them suitable for various electronic applications.

Pharmacological Properties

Compounds containing the thiophene ring, such as N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide , exhibit a range of pharmacological properties. They have been studied for their anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . This makes them valuable lead compounds for the development of new therapeutic agents.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . Their ability to form protective layers on metal surfaces makes them valuable in extending the life of various industrial components and infrastructure by preventing corrosion-related degradation.

Material Science Applications

The thiophene ring is a key component in materials science, particularly in the development of advanced polymers and coatings . These materials are designed to have specific properties such as increased durability, electrical conductivity, and resistance to environmental factors.

Anesthetic and Analgesic Agents

Thiophene derivatives have been used in the synthesis of anesthetic and analgesic agents. For instance, articaine, which contains a thiophene framework, is used as a dental anesthetic in Europe . The structural versatility of thiophene allows for the creation of compounds with targeted biological activity.

Future Directions

Indole derivatives, including “N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents.

properties

IUPAC Name

2-N-methyl-1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-17-15(20)14-9-11-5-2-3-7-13(11)19(14)16(21)18-10-12-6-4-8-22-12/h2-8,14H,9-10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRGUHBEJIFFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide

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